Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Phenoxy and Thienyl Groups: The phenoxy and thienyl groups can be introduced through nucleophilic substitution reactions. For example, phenol and thiophene derivatives can be reacted with the triazine ring in the presence of suitable catalysts and solvents.
Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and thienyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Phenol, thiophene derivatives, suitable catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties.
Scientific Research Applications
Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 5-phenoxy-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: This compound also contains a triazine ring and phenoxy group but differs in the presence of a thiazole ring and additional substituents.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: This compound has a similar ester functional group but features an indole ring instead of a triazine ring.
1,3,4-Thiadiazole Derivatives: These compounds share the presence of a heterocyclic ring with nitrogen and sulfur atoms but differ in their specific ring structure and substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-phenoxy-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-21-16(20)13-15(22-11-7-4-3-5-8-11)17-14(19-18-13)12-9-6-10-23-12/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBVUVJAXZEKPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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